molecular formula C18H24N4O2S B5661117 (3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine

(3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine

Cat. No.: B5661117
M. Wt: 360.5 g/mol
InChI Key: JPAUAWMFTQQDDV-SJORKVTESA-N
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Description

(3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique combination of a cyclopropyl group, a dimethyl-phenylpyrazolyl group, and a sulfonylpyrrolidinyl group, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the attachment of the pyrazolyl and sulfonyl groups. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as an amino acid derivative, the pyrrolidine ring can be formed through cyclization reactions under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a condensation reaction between a hydrazine derivative and a diketone or ketoester.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

(3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for conditions where its specific chemical properties may offer therapeutic benefits.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyrrolidin-3-amine: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    (3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-carboxylic acid:

Uniqueness

The presence of both the sulfonyl and

Properties

IUPAC Name

(3R,4S)-4-cyclopropyl-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-12-18(13(2)22(20-12)15-6-4-3-5-7-15)25(23,24)21-10-16(14-8-9-14)17(19)11-21/h3-7,14,16-17H,8-11,19H2,1-2H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAUAWMFTQQDDV-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CC(C(C3)N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3C[C@@H]([C@H](C3)N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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